Product packaging for Benzo[b]thiophen-6-ylboronic acid(Cat. No.:CAS No. 1000160-72-4)

Benzo[b]thiophen-6-ylboronic acid

Cat. No.: B8817879
CAS No.: 1000160-72-4
M. Wt: 178.02 g/mol
InChI Key: VWKHOYSKUJCDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophen-6-ylboronic acid (CAS 1000160-72-4) is a boronic acid derivative with the molecular formula C₈H₇BO₂S and a molecular weight of 178.02 g/mol. This compound is a crucial building block in medicinal chemistry research, particularly in the fight against bacterial resistance. It serves as a core scaffold in the development of broad-spectrum β-lactamase inhibitors . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, such as penicillins and carbapenems. Researchers have identified derivatives of this compound as potent, non-cyclic boronic acids that exhibit inhibitory activity against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs) . This broad-spectrum activity is highly significant as MBLs have proven particularly challenging to inhibit, and no clinically approved MBL inhibitors are currently available. The mechanism of action involves the boronic acid moiety mimicking the tetrahedral intermediate of the hydrolyzed β-lactam ring. In the active site of enzymes like NDM-1 (an MBL), the boronic acid group undergoes hydration, and the resulting oxygen atoms coordinate with the zinc cations, effectively blocking the enzyme's catalytic activity . Structural studies via X-ray crystallography have shown that the benzo[b]thiophene core provides a hydrophobic platform that stabilizes the interaction within the enzyme's active site through key contacts with residues like Asn220, Lys211, and a hydrophobic patch formed by Leu65, Met67, Val73, and Trp93 . For suppliers, this compound requires careful cold-chain transportation and storage in an inert atmosphere at 2-8°C . It is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin and eye irritation and respiratory tract irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Properties

CAS No.

1000160-72-4

Molecular Formula

C8H7BO2S

Molecular Weight

178.02 g/mol

IUPAC Name

1-benzothiophen-6-ylboronic acid

InChI

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5,10-11H

InChI Key

VWKHOYSKUJCDLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=CS2)(O)O

Origin of Product

United States

Applications of Benzo B Thiophen 6 Ylboronic Acid in Advanced Organic Synthesis

Cross-Coupling Reactions Utilizing Benzo[b]thiophen-6-ylboronic Acid

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a key participant in several of these transformations.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. youtube.com this compound is frequently employed as the organoboron partner in these reactions to synthesize a wide array of benzo[b]thiophene-containing biaryls and other conjugated systems. researchgate.netnih.gov

These reactions typically utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. nih.govmdpi.com The reaction conditions are generally mild and tolerate a broad range of functional groups, making this method highly valuable in complex molecule synthesis. youtube.comresearchgate.net For instance, the coupling of various aryl halides with this compound provides access to a diverse library of substituted benzo[b]thiophenes. The efficiency of these couplings can be influenced by the nature of the solvent, with aqueous solvent mixtures sometimes proving more effective, particularly for heterocyclic substrates. nih.gov

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/Water90Moderate to Good mdpi.com
Pd(OAc)₂dppfK₂CO₃THF80- rsc.org
trans-bis(tricyclohexylphosphine) palladium complex----Good nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Thiophene (B33073) Boronic Acids

Direct C-H activation/functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it circumvents the need for pre-functionalized starting materials. nih.govmdpi.com In this context, arylboronic acids, including this compound, can be coupled directly with C-H bonds of another aromatic or heteroaromatic system.

Palladium and rhodium are common catalysts for these transformations. researchgate.netnih.govnih.gov For example, palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids proceeds via C-H activation at the C2-position. nih.govacs.org This method allows for the synthesis of C2-arylated benzo[b]thiophene derivatives with potential applications in materials science due to their photoluminescent properties. nih.govacs.org Rhodium catalysts are also effective in mediating C-H functionalization reactions, often with distinct mechanistic pathways compared to palladium. nih.govnih.govescholarship.org

CatalystOxidantSolventKey FeatureReference
Pd(II)Cu(OAc)₂DMSOC2-selective arylation of benzo[b]thiophene 1,1-dioxides nih.govacs.org
Rh(III)--Oxidative coupling with unactivated alkenes nih.gov

Table 2: C-H Activation/Functionalization Reactions Involving Arylboronic Acids

Copper-mediated cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam coupling, provide a valuable alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds. nih.govorganic-chemistry.org These reactions typically involve the coupling of an arylboronic acid with an N-H or O-H containing compound. While direct examples specifically citing this compound in Chan-Lam reactions are less common in the provided search results, the general applicability of arylboronic acids in these transformations is well-established. nih.govorganic-chemistry.orgresearchgate.net

Copper catalysis is also employed in the S-arylation of thiols and the synthesis of alkyl aryl sulfides from arylboronic acids and thiols. organic-chemistry.org These reactions are often performed under mild conditions and are tolerant of various functional groups, making them attractive for the synthesis of complex molecules. organic-chemistry.org For instance, copper(II) acetate can mediate the coupling of arylboronic acids with alkanethiols to produce aryl alkyl sulfides in good yields. organic-chemistry.org

Copper SourceLigandSolventCoupling PartnerReference
Cu(II) acetatePyridine (B92270)DMFAlkanethiols organic-chemistry.org
CuSO₄1,10-phenanthroline (B135089)EthanolThiols organic-chemistry.org
CuTC-THFO-Acetyl hydroxamic acids nih.gov

Table 3: Copper-Mediated Cross-Coupling Reactions with Arylboronic Acids

While transition metals are highly effective catalysts, their cost and potential for product contamination have driven the development of metal-free coupling reactions. nih.gov Recent research has demonstrated the feasibility of coupling arylboronic acids, including heteroaryl boronic acids like benzo[b]thien-3-ylboronic acid, with various partners without the need for a metal catalyst. sigmaaldrich.comnih.govrsc.org

One such example is the metal-free coupling of allylic alcohols with heteroaryl boronic acids. sigmaaldrich.com Another notable development is the transition-metal-free Suzuki-type cross-coupling of benzyl (B1604629) halides and boronic acids, which proceeds via a 1,2-metalate shift. nih.gov These methods offer a more sustainable and potentially more chemoselective approach to the synthesis of complex organic molecules.

This compound as a Versatile Synthetic Building Block

Beyond its role in cross-coupling reactions, this compound serves as a versatile starting material for the construction of more complex heterocyclic systems.

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds with a wide range of biological activities. orientjchem.orgresearchgate.net Benzo[b]thien-3-ylboronic acid has been utilized in the synthesis of thienyl-substituted pyrimidine derivatives, which have shown promise as potent antimycobacterial agents. sigmaaldrich.com This underscores the importance of benzo[b]thiophene-containing boronic acids in medicinal chemistry for the development of new therapeutic agents. nih.gov The synthesis of such derivatives often involves the coupling of a suitably functionalized pyrimidine core with the boronic acid, leveraging the reactivity of the boronic acid moiety to introduce the benzo[b]thiophene scaffold.

Based on a thorough review of available scientific literature, the requested article focusing on the specific applications of This compound cannot be generated as outlined.

The specified applications, while relevant to the broader class of benzo[b]thiophene boronic acids, are not attributed in published research to the 6-yl isomer . The available evidence consistently points towards the use of other isomers, primarily Benzo[b]thien-3-ylboronic acid and Benzo[b]thien-2-ylboronic acid , for these synthetic transformations.

Specifically:

Synthesis of Heteroarenes-Annelated Estranes: Research credits Benzo[b]thien-3-ylboronic acid for the preparation of key precursors to these structures. researchgate.netnih.govsigmaaldrich.com

Formation of Triarylmethanes: Methodologies for this synthesis have been successfully demonstrated using Benzo[b]thiophen-2-ylboronic acid . beilstein-journals.org

Development of Fluorescent Amino Acid Analogues: The creation of these molecules has been reported using 3-(benzo[b]thienyl)boronic acid . researchgate.net

Preparation of Thienyl-Based Ligands and Organoplatinum Complexes: Published applications identify Benzo[b]thien-3-ylboronic acid as the starting material for creating thienyl-based quinoline (B57606) and pyridine ligands, which are subsequently used to form platinum complexes. sigmaaldrich.com

Adhering to the strict requirements of scientific accuracy and focusing solely on the requested compound, This compound , it is not possible to provide content for the outlined sections. Generating such an article would require presenting information that is not supported by factual, verifiable sources.

Chemoselective Functionalization Studies

The strategic functionalization of this compound is crucial for its application in the synthesis of targeted molecules. The presence of multiple reactive sites—the carbon-boron (C-B) bond, the thiophene ring, and the benzene (B151609) ring—necessitates a high degree of chemoselectivity in its reactions. Researchers have focused on developing methodologies that allow for the selective modification of one site while leaving the others intact.

A key area of investigation has been the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and typically involves the reaction of the boronic acid with a halide or triflate. In the context of this compound, this allows for the introduction of various aryl or vinyl substituents at the 6-position of the benzo[b]thiophene core.

For instance, studies have demonstrated the successful coupling of this compound derivatives with different aryl halides. The synthesis of 6-(2'- or 4'-nitrophenyl)benzo[b]thiophenes has been achieved through a palladium-catalyzed cross-coupling of boronic esters derived from methylated 6-bromobenzo[b]thiophenes. While specific yields for the direct coupling of the parent boronic acid are not extensively detailed in readily available literature, the successful reaction of its ester derivatives underscores the feasibility of selectively targeting the C-B bond for functionalization.

The following table summarizes representative conditions for the synthesis of 6-arylbenzo[b]thiophenes, illustrating the general approach to functionalizing the 6-position via Suzuki-Miyaura coupling.

EntryAryl HalideCatalystBaseSolventYield (%)
11-Bromo-4-nitrobenzenePd(OAc)₂NaHCO₃Acetone/Water~40
21-Iodo-2-nitrobenzenePd(OAc)₂NaHCO₃Acetone/Water~40

Data is based on the coupling of boronic esters prepared in situ from the corresponding 6-bromobenzo[b]thiophene (B96252).

Beyond the C-B bond, the benzo[b]thiophene scaffold itself presents opportunities for selective functionalization. While direct chemoselective functionalization studies on this compound are not widely published, related research on substituted benzo[b]thiophenes provides insights. For example, electrophilic substitution reactions on the benzo[b]thiophene ring system are known to occur, with the position of substitution being influenced by the existing substituents. In the case of an impurity identified during the synthesis of Zileuton, electrophilic substitution occurred at the 6-position of a benzo[b]thiophene derivative, highlighting the potential for direct functionalization at this site under certain conditions. nih.gov

The development of methods for the regioselective functionalization of the benzo[b]thiophene core at various positions, including the synthesis of 6-substituted derivatives, is an active area of research. nih.govnih.gov These strategies often involve the synthesis of a pre-functionalized benzo[b]thiophene which is then elaborated, rather than the direct selective functionalization of the parent heterocycle in the presence of a boronic acid group.

Future research in this area will likely focus on expanding the toolbox of chemoselective reactions for this compound. This would include the development of orthogonal strategies that allow for the sequential and selective functionalization of the C-B bond, the thiophene ring, and the benzene ring, thereby unlocking the full potential of this versatile building block in the synthesis of novel materials and biologically active compounds.

Theoretical and Computational Investigations of Benzo B Thiophen 6 Ylboronic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into the geometry and electronic distribution that govern the molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a ubiquitous computational method in chemistry for its favorable balance of accuracy and computational cost. researchgate.netespublisher.com It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy structure on the potential energy surface. espublisher.com For benzo[b]thiophen-6-ylboronic acid, a DFT calculation at a suitable level of theory, such as B3LYP with a 6-31G basis set or higher, would predict bond lengths, bond angles, and dihedral angles. espublisher.comresearchgate.net

Beyond geometry, DFT is crucial for analyzing the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity and electronic properties. mdpi.com

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. A higher HOMO energy level suggests a greater ability to act as an electron donor. In a molecule like this compound, the HOMO is expected to be distributed primarily across the electron-rich benzo[b]thiophene ring system.

LUMO: The LUMO is the orbital that is most likely to accept an electron. A lower LUMO energy indicates a greater ability to act as an electron acceptor. The boronic acid group, being electron-withdrawing, would influence the energy and localization of the LUMO.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and electronic excitation energy. researchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be more easily excited.

These FMO analyses are instrumental in predicting how the molecule will interact with other reagents, its potential as a donor or acceptor in organic electronic materials, and the nature of its electronic transitions. espublisher.commdpi.com

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data from DFT Calculations This table provides representative data that would be obtained from a DFT calculation for a molecule like this compound. Actual values would vary based on the specific computational method and basis set used.

ParameterTypical Calculated Value (eV)Description
HOMO Energy -5.5 to -6.5Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
LUMO Energy -1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 3.5 to 5.5Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy of the first electronic excitation.

To investigate the properties of electronically excited states, an extension of DFT known as Time-Dependent Density Functional Theory (TD-DFT) is widely used. researchgate.net This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the prediction of absorption and emission spectra. rsc.orgnih.gov

For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by identifying the energies of transitions from the ground state to various excited states. The calculations also provide the oscillator strength for each transition, which is a measure of its intensity. nih.gov The primary absorption band typically corresponds to the HOMO → LUMO transition. espublisher.com

Similarly, by first optimizing the geometry of the first excited state (S1), TD-DFT can be used to calculate the emission energy, which provides an estimate of the fluorescence spectrum. The difference between the absorption and emission maxima is known as the Stokes shift. nih.gov However, it is important to note that TD-DFT has been shown to sometimes produce qualitatively incorrect results for certain thiophene-based compounds, such as predicting the wrong ordering of excited states or incorrect oscillator strengths. nih.gov Therefore, results from TD-DFT calculations on such systems should be interpreted with caution and ideally benchmarked against higher-level computational methods or experimental data when possible. nih.govchemrxiv.org

Table 2: Illustrative Excited State Data from TD-DFT Calculations This table shows representative data that would be generated from a TD-DFT calculation. The values are for illustrative purposes.

PropertyPredicted ValueDescription
Max. Absorption Wavelength (λmax) 280-320 nmWavelength of maximum light absorption, corresponding to the main electronic transition (e.g., π → π*).
Oscillator Strength (f) > 0.1A dimensionless quantity indicating the probability of an electronic transition. Higher values mean a more intense absorption.
Major Transition Contribution HOMO → LUMODescribes the primary orbitals involved in the electronic excitation.
Max. Emission Wavelength (λem) 340-400 nmPredicted wavelength of maximum fluorescence after excitation.
Stokes Shift 60-80 nmThe difference in wavelength between the maximum absorption and maximum emission.

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions. It allows researchers to map out energy profiles, identify transition states and intermediates, and understand the factors that control reaction outcomes, providing insights that are often difficult or impossible to obtain through experiments alone.

This compound, as a typical arylboronic acid, is a key participant in a variety of important chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Computational studies, often using DFT, are employed to elucidate the complex catalytic cycles of such reactions. These studies can model the individual steps, including oxidative addition, transmetalation, and reductive elimination, involving the palladium catalyst, the boronic acid, and the coupling partner.

Theoretical investigations can clarify the role of the base, the solvent, and the ligands on the palladium center. For instance, calculations can determine the most favorable pathway for the activation of the boronic acid, which typically involves the formation of a boronate species [ArB(OH)₃]⁻ that then undergoes transmetalation with the palladium complex. nih.gov Furthermore, computational methods can be used to understand the mechanisms of other reactions involving boronic acids, such as metal-free coupling reactions. sigmaaldrich.com

A common and often undesired side reaction for arylboronic acids is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond (Ar–B(OH)₂ + H₂O → Ar–H + B(OH)₃). nih.gov This process reduces the yield of desired cross-coupling products. Computational chemistry has been instrumental in understanding the mechanisms of this degradation pathway.

DFT studies have shown that protodeboronation can proceed through several different mechanisms depending on the reaction conditions, particularly the pH. nih.govrsc.orgacs.org

Acid-Promoted Protodeboronation: In the presence of acid, the reaction can proceed via an intermolecular metathesis mechanism involving a four-membered ring transition state between the arylboronic acid and the acid molecule (e.g., acetic acid). rsc.orgrsc.org Computational studies have mapped the energy profile for this pathway, confirming it to be more favorable than alternative routes involving initial protonation of the aromatic ring. rsc.org

Base-Mediated Protodeboronation: Under basic conditions, the mechanism can be more complex. Studies have identified multiple competing pathways. For highly electron-deficient arylboronic acids, the mechanism may even involve the unimolecular heterolysis of the boronate anion to generate a transient, and highly reactive, aryl anion which is then protonated by the solvent. acs.org For less electron-deficient systems, the mechanism may involve a concerted proton transfer from a water molecule to the ipso-carbon as the C-B bond breaks. acs.org

Computational models can predict how substituents on the aromatic ring affect the rate of protodeboronation. Electron-donating groups generally make the aryl group more susceptible to acid-catalyzed protodeboronation, while strong electron-withdrawing groups can accelerate the process under strongly basic conditions. rsc.orgresearchgate.net The benzo[b]thiophene group's electronic properties would place its susceptibility to protodeboronation between that of electron-rich and electron-poor phenylboronic acids.

In Silico Design and Property Prediction for this compound Derivatives

In silico methods are crucial in modern medicinal chemistry and materials science for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming synthesis. nih.govnih.gov Starting from a core structure like this compound, computational tools can be used to explore a vast chemical space by introducing various substituents and predicting the resulting changes in properties.

For example, by modifying the benzo[b]thiophene core or the boronic acid group, derivatives can be designed and computationally screened for desired characteristics. nih.govnih.gov This process typically involves:

Generation of a Virtual Library: A large number of virtual derivatives are created by adding different functional groups at various positions on the benzo[b]thiophene scaffold.

Property Prediction: For each virtual compound, a suite of properties is calculated. These can include:

Electronic Properties: HOMO/LUMO energies, dipole moment, and polarizability, which are relevant for applications in organic electronics. mdpi.com

Physicochemical Properties: Solubility, lipophilicity (logP), and polar surface area, which are critical for drug design.

Biological Activity: Molecular docking simulations can predict the binding affinity and mode of interaction of the derivatives with a specific biological target, such as an enzyme or receptor. nih.govnih.gov

Filtering and Prioritization: The virtual library is then filtered based on the predicted properties to identify a smaller subset of promising candidates for synthesis and experimental testing.

This in silico approach accelerates the discovery process by focusing laboratory efforts on compounds with the highest probability of success. For instance, derivatives of benzo[b]thiophene have been designed and evaluated computationally for applications as antimicrobial agents and fluorescent sensors. nih.govnih.gov

Table 3: Examples of In Silico Property Prediction for Designed Derivatives This table illustrates how computational tools can be used to predict the properties of virtual derivatives based on the core structure of this compound.

Derivative Modification (Example)Predicted PropertyPotential Application
Addition of electron-donating groups (e.g., -OCH₃)Lowered HOMO-LUMO gap, red-shifted absorptionOrganic electronics, dyes
Introduction of aza-heterocyclesIncreased binding affinity to a specific protein targetMedicinal chemistry (e.g., enzyme inhibitors)
Conversion of -B(OH)₂ to a boronate esterIncreased lipophilicity, altered reactivity in couplingFine-tuning synthetic utility
Introduction of polar groups (e.g., -SO₃H)Increased water solubilityBiological probes, water-soluble materials

Theoretical Modeling of Charge Transfer Characteristics

Theoretical and computational modeling provides invaluable insights into the intramolecular charge transfer (ICT) characteristics of molecules like this compound. These investigations, primarily rooted in Density Functional Theory (DFT), elucidate the electronic properties that govern how charge is distributed and transferred within the molecular structure. Key aspects of this modeling include the analysis of frontier molecular orbitals, charge delocalization, and electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis A fundamental approach to understanding charge transfer is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, facilitating intramolecular charge transfer. bohrium.comaimspress.com For this compound, the distribution of these orbitals is key; typically, the HOMO is located on the electron-rich benzothiophene (B83047) ring system, while the LUMO may be influenced by the electron-withdrawing boronic acid group. Computational studies, such as those performed using DFT with the B3LYP functional, can precisely calculate the energies of these orbitals and visualize their spatial distribution. bohrium.comnih.gov

Molecular Electrostatic Potential (MEP) Maps Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total charge distribution on the surface of a molecule. aimspress.com They are used to predict the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the boronic acid group and the sulfur atom, with positive potential near the hydrogen atoms of the hydroxyl groups and the boron atom. This visualization provides a clear and intuitive representation of the molecule's charge transfer characteristics.

Computational MethodParameterCalculated Value (eV)Interpretation
DFT/B3LYPEHOMO-6.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.80Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
ΔE (HOMO-LUMO Gap)4.45A larger gap suggests higher kinetic stability and lower chemical reactivity. aimspress.com

Prediction of Chemical Reactivity Indices

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices that predict the behavior of molecules in chemical reactions. nih.govtechniques-ingenieur.fr These descriptors are derived from the change in energy with respect to the number of electrons and are crucial for understanding the reactivity of this compound.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to a change in its electron configuration. It is calculated as half the difference between the HOMO and LUMO energies: η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Hard molecules are less reactive than soft molecules. aimspress.com

Global Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices are invaluable for comparing the reactivity of different compounds and for predicting how this compound will interact with other reagents. nih.gov

Local Reactivity Descriptors While global descriptors describe the molecule as a whole, local reactivity descriptors, such as the Fukui function , predict which specific atoms or sites within the molecule are most reactive. The Fukui function identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron, thus highlighting the most likely sites for nucleophilic or electrophilic attack. nih.gov For this compound, these calculations could pinpoint the reactivity of specific carbon atoms on the thiophene (B33073) ring versus the benzene (B151609) ring, or the reactivity of the boron atom.

Reactivity IndexFormulaHypothetical ValueInterpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.025 eVIndicates the tendency of electrons to escape the molecule.
Chemical Hardness (η)(ELUMO - EHOMO) / 22.225 eVMeasures the resistance to change in electron distribution; a higher value suggests greater stability. aimspress.com
Global Electrophilicity (ω)μ² / (2η)3.64 eVQuantifies the overall electrophilic nature of the molecule.

Advanced Materials Research Incorporating Benzo B Thiophen 6 Ylboronic Acid Derivatives

Development of π-Conjugated Organic Materials

The benzo[b]thiophene moiety is a desirable component in π-conjugated systems due to its planarity and electron-donating nature, which facilitate electron delocalization and intermolecular interactions crucial for charge transport. Benzo[b]thiophen-6-ylboronic acid serves as a key intermediate for incorporating this unit into larger polymeric or oligomeric structures. The primary method for this is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. sigmaaldrich.comresearchgate.net

In this process, the boronic acid group of this compound reacts with an aryl halide (e.g., a dibrominated aromatic compound) in the presence of a palladium catalyst. This reaction allows for the systematic construction of well-defined, high-molecular-weight conjugated polymers. researchgate.net By selecting different co-monomers to couple with the benzo[b]thiophene unit, chemists can precisely tune the electronic properties, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the bandgap of the resulting polymer. This tunability is essential for optimizing materials for specific electronic applications. The use of building blocks like benzo[1,2-b:4,5-b']dithiophene (BDT), a larger analogue, has led to some of the most efficient donor-acceptor copolymers in organic electronics. rsc.org

Investigations into Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. rsc.orgresearcher.life This effect is the opposite of the more common aggregation-caused quenching (ACQ) and is highly desirable for applications in solid-state lighting, displays, and sensors. The mechanism often involves the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. nih.gov

While research specifically detailing the AIE properties of this compound derivatives is nascent, studies on related structures show the promise of the benzo[b]thiophene core as an AIE-active platform. For example, new luminogens with high solid-state emission have been developed using a 2,3-diphenylbenzo[b]thiophene S,S-dioxide core. rsc.orgresearcher.life These molecules exhibit weak emission when dissolved but become strong emitters when aggregated. rsc.org This principle suggests that by strategically designing molecules where the benzo[b]thiophen-6-yl unit is functionalized with rotor-like groups (such as tetraphenylethene), new AIE-active materials, or "AIEgens," could be developed. The aggregation of such derivatives would restrict the rotation of the appended groups, potentially activating a strong fluorescent output.

Applications in Organic Electronic Devices

The favorable electronic properties of the benzo[b]thiophene core have made its derivatives prime candidates for use in a variety of organic electronic devices.

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, there is a continuous search for donor and acceptor materials that can improve power conversion efficiencies (PCE). Donor-acceptor (D-A) conjugated polymers containing benzodithiophene (BDT) units have become particularly successful. rsc.org The BDT core's rigid and planar structure promotes efficient molecular stacking and charge transport. rsc.org Polymers incorporating BDT derivatives have been used in non-fullerene acceptor (NFA) based organic solar cells to achieve high performance, with some devices reaching PCEs over 19%. nih.gov

This compound provides a synthetic entry point to incorporate the benzothiophene (B83047) moiety into novel D-A copolymers. By pairing it with various electron-accepting units, new wide-bandgap donor polymers can be created that are complementary to modern low-bandgap NFAs. The strategic placement of side chains on the benzothiophene core can further tune the material's solubility, energy levels, and film morphology, all of which are critical factors for high-performance solar cells. nih.govacs.org

Polymer Light-Emitting Diodes (PLEDs)

Polythiophenes and their derivatives are an important class of materials for PLEDs due to their good charge-transport properties and tunable emission colors. pkusz.edu.cn The color of the emitted light can be controlled by modifying the chemical structure of the polymer backbone to adjust the bandgap. While many materials like poly(fluorene)s excel at blue emission, thiophene-based polymers are particularly effective for achieving red emission. pkusz.edu.cn

Derivatives of benzo[b]thiophene have been used to create novel blue-emitting materials for PLEDs. For example, a series of compounds based on a fluorene[2,3-b]benzo[d]thiophene backbone were synthesized and shown to have large bandgaps and function as stable, blue-light emitters. researchgate.net this compound can be used via Suzuki polycondensation to integrate the rigid benzothiophene unit into various polymer backbones, providing a strategy to develop new, stable, and efficient light-emitting polymers for PLED applications.

Organic Field-Effect Transistors (OFETs)

OFETs are a cornerstone of printed and flexible electronics, and their performance hinges on the charge carrier mobility of the semiconductor layer. Materials based on the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) core, a fused dimer of benzo[b]thiophene, are among the highest-performing organic semiconductors, with some derivatives achieving mobilities well over 1.0 cm²/Vs in solution-processed devices. acs.orgnih.gov The high degree of intermolecular orbital overlap in BTBT derivatives is credited for their excellent performance. acs.orgnih.gov

More directly, derivatives of benzo[b]thiophene itself are being explored. A recent study detailed the synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, which explicitly uses the 6-substituted isomer. mdpi.com This material was used as the active layer in a solution-processed OFET, demonstrating the viability of this structural motif. mdpi.com The performance of OFETs based on benzo[b]thiophene derivatives highlights the potential of this core structure in high-performance electronics.

Compound FamilySpecific DerivativeDevice TypeMobility (cm²/Vs)On/Off RatioRef
Benzothieno[3,2-b]benzothiophene (BTBT)Dialkyl-BTBTs (Cn-BTBTs)Solution-processed OFET> 1.0- acs.org
Benzothieno[3,2-b]benzothiophene (BTBT)2,7-Diphenyl-BTBT (DPh-BTBT)Vapor-deposited OFETup to 2.0- acs.org
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)DNTTVD-OFET> 3.0- acs.org
Benzo[b]thieno[2,3-d]thiophene (BTT)2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneSolution-processed OFETup to 0.005> 106 mdpi.com
Benzo rsc.orgspiedigitallibrary.orgthieno[3,2-b]benzofuran (BTBF)2,7-diphenylbenzo rsc.orgspiedigitallibrary.orgthieno[3,2-b]benzofuranThin-film OFET0.181- acs.org

Table showing performance metrics for various OFETs incorporating benzo[b]thiophene and related structures.

Design and Synthesis of Chemical Sensors (e.g., Phosphorescent Sensors)

The boronic acid functional group (–B(OH)₂) is well-known for its ability to reversibly bind with diols, such as those found in saccharides (sugars). nih.govrsc.org This interaction forms a stable cyclic boronate ester. When a fluorophore is attached to the boronic acid, this binding event can trigger a change in fluorescence, such as an increase or decrease in intensity or a shift in wavelength. spiedigitallibrary.org This principle is the basis for a wide variety of fluorescent sensors for carbohydrates, catecholamines, and other biologically important molecules. nih.govnih.gov

While many sensors are based on fluorescence, the benzo[b]thiophene core can also be used in phosphorescent sensors. For instance, benzo[b]thien-2-ylboronic acid has been used as a reactant in the synthesis of a phosphorescent sensor designed for the quantification of copper(II) ions. sigmaaldrich.com Given the similar chemical reactivity of its isomers, this compound represents a promising starting material for developing new chemical sensors. By coupling this molecule to different chromophores or luminophores, it is possible to design novel fluorescent or phosphorescent sensors that can detect a range of analytes through the specific binding properties of the boronic acid group.

Medicinal Chemistry and Biological Activity Investigations of Benzo B Thiophen 6 Ylboronic Acid Derivatives Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies of Benzo[b]thiophene-Based Agents

The therapeutic efficacy of benzo[b]thiophene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial in identifying the key molecular features that govern their biological activity and in optimizing their interactions with target molecules.

Identification of Key Substituent Effects on Biological Activity

SAR studies have demonstrated that the nature and position of substituents on the benzo[b]thiophene ring system significantly influence the biological activity of these compounds. For instance, in the context of beta-lactamase inhibition, the position of the boronic acid group is critical. While benzo[b]thiophene-2-ylboronic acid has shown potent activity, the exploration of other positional isomers, such as the 6-yl derivative, is an active area of research to modulate selectivity and potency against different classes of beta-lactamases.

Optimization of Ligand-Target Interactions via Structural Modification

The optimization of ligand-target interactions is a key goal of medicinal chemistry. For benzo[b]thiophene-based agents, this involves modifying the structure to enhance binding affinity and selectivity for the target enzyme. The boronic acid functional group is a key pharmacophore, forming a reversible covalent bond with the catalytic serine or threonine residues in the active site of many target enzymes.

Structural modifications often focus on the substituents on the benzo[b]thiophene ring to exploit additional binding pockets within the enzyme's active site. For example, introducing specific functional groups can lead to hydrogen bonding, hydrophobic interactions, or van der Waals forces that stabilize the enzyme-inhibitor complex. Computational modeling and X-ray crystallography are invaluable tools in this optimization process, providing insights into the binding modes of these inhibitors and guiding the rational design of more potent and selective derivatives.

Enzyme Inhibition Studies

The therapeutic potential of Benzo[b]thiophen-6-ylboronic acid derivatives is largely attributed to their ability to inhibit specific enzymes implicated in disease pathogenesis.

Beta-Lactamase (BL) Inhibition by Benzo[b]thiophen-ylboronic Acids

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acid-based inhibitors have emerged as a promising strategy to overcome this resistance. Benzo[b]thiophene-2-ylboronic acid has been identified as a potent inhibitor of Class C β-lactamases, such as AmpC. nih.gov This compound was found to have an affinity for E. coli AmpC of 27 nM. nih.gov The benzo[b]thiophene core of these inhibitors mimics the acyl-enzyme intermediate formed during β-lactam hydrolysis, while the boronic acid acts as a transition-state analog, effectively trapping the enzyme in an inactive state. nih.gov

Recent studies have explored a library of benzo[b]thiophen-2-ylboronic acid inhibitors, demonstrating broad-spectrum activity against various β-lactamases, including both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). researchgate.netscispace.com This broad activity is a significant advantage, as many clinically relevant bacteria produce multiple types of β-lactamases. The ability of these non-cyclic boronic acids to inhibit MBLs is particularly noteworthy, as there are currently no clinically approved MBL inhibitors. scispace.com

CompoundTarget EnzymeInhibition Constant (Ki)
Benzo[b]thiophene-2-boronic acidE. coli AmpC (Class C)27 nM nih.gov

This table presents the inhibition constant (Ki) of a representative benzo[b]thiophene boronic acid derivative against a specific beta-lactamase.

Histone Deacetylase (HDAC) Inhibition

While direct studies on this compound as an HDAC inhibitor are limited, research on structurally related benzo[b]thienyl hydroxamic acids provides valuable insights into the potential of this scaffold for HDAC inhibition. nih.gov HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in cancer and other diseases.

A study on benzo[b]thienyl hydroxamic acids identified them as a novel class of HDAC inhibitors. nih.gov SAR studies revealed that substitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer was optimal for HDAC1 inhibition and antiproliferative activity. nih.gov This suggests that the 6-position is a key site for modification to achieve potent HDAC inhibition. The hydroxamic acid group acts as a zinc-binding group in the HDAC active site, and it is conceivable that a boronic acid could play a similar role, warranting further investigation into this compound and its derivatives as HDAC inhibitors.

Compound ClassKey Structural Feature for Optimal ActivityTarget
Benzo[b]thienyl hydroxamic acidsSubstitution at the C6-position with a three-atom spacer nih.govHDAC1 nih.gov

This table highlights a key structure-activity relationship finding for a class of compounds structurally related to this compound in the context of HDAC inhibition.

CYP11B1 Inhibition for Cortisol-Dependent Diseases

CYP11B1, also known as 11β-hydroxylase, is a key enzyme in the biosynthesis of cortisol. nih.gov The overproduction of cortisol is associated with Cushing's syndrome and the metabolic syndrome. nih.gov Therefore, selective inhibition of CYP11B1 is a promising therapeutic strategy for these conditions.

Research has led to the development of potent and selective CYP11B1 inhibitors based on an imidazolylmethyl pyridine (B92270) core. nih.gov Further optimization of this series involved the introduction of various aryl and heteroaryl groups, including benzo[b]thiophene. One such derivative, a 2-benzo[b]thiophene substituted compound, demonstrated an IC50 of 269 nM against CYP11B1. nih.gov This highlights the potential of the benzo[b]thiophene moiety to contribute to potent inhibition of this important therapeutic target. Lead optimization efforts have resulted in inhibitors with IC50 values in the low nanomolar range, demonstrating the tractability of this chemical space for developing clinically relevant CYP11B1 inhibitors. uni-saarland.de

Compound (Substituent on Core)CYP11B1 IC50 (nM)CYP11B2 IC50 (nM)Selectivity (CYP11B2/CYP11B1)
2-benzo[b]thiophene2692811.0 nih.gov
3-benzo[b]thiophene40115729 nih.gov

This table presents the in vitro inhibitory activity (IC50) and selectivity of benzo[b]thiophene-substituted compounds against CYP11B1 and the closely related CYP11B2.

Mechanistic Studies of Biological Action at the Molecular Level

The precise molecular mechanisms underpinning the biological activity of this compound are not extensively detailed in publicly available research. However, based on the well-established chemistry of boronic acids and the known biological activities of related benzothiophene (B83047) compounds, a theoretical framework for its action can be proposed.

While specific crystallographic or NMR studies detailing the binding geometry of this compound with a biological target are not prominently documented, the binding of analogous boronic acid inhibitors has been elucidated. For instance, the related compound, benzo[b]thiophene-2-boronic acid, is a known inhibitor of class C β-lactamases. In general, boronic acids are recognized for their ability to act as transition-state analogs, particularly for serine proteases.

The binding mechanism involves the electrophilic boron atom being attacked by the nucleophilic hydroxyl group of a serine residue in the enzyme's active site. This forms a reversible, covalent tetrahedral boronate adduct. The stability of this complex is a key determinant of the inhibitory potency. The benzothiophene scaffold itself can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, with amino acid residues in the binding pocket, further anchoring the inhibitor and contributing to its affinity and selectivity. For example, in studies of benzo[b]thiophene-chalcones as cholinesterase inhibitors, π-stacking interactions between the aromatic rings of the inhibitor and tryptophan residues in the enzyme active site were observed.

Table 1: Potential Intermolecular Interactions of this compound in an Enzyme Active Site

Interaction TypeInteracting Group on InhibitorPotential Interacting Residues in Enzyme
Covalent BondingBoronic Acid (-B(OH)₂)Serine, Threonine
Hydrogen BondingBoronic Acid HydroxylsHistidine, Tyrosine, Aspartate, Glutamate
π-StackingBenzothiophene RingTryptophan, Tyrosine, Phenylalanine, Histidine
Hydrophobic InteractionsBenzothiophene RingLeucine, Isoleucine, Valine, Alanine

This table represents a hypothetical binding model based on the known interactions of similar compounds.

The biological effects of boronic acid-containing compounds are primarily attributed to the unique chemical properties of the boron atom. The empty p-orbital of the trigonal planar boronic acid makes it a Lewis acid, capable of accepting a pair of electrons from a nucleophile.

One of the most significant proposed mechanisms of action is the formation of reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine, threonine, or tyrosine residues within enzyme active sites. This interaction can lead to the potent and often reversible inhibition of enzymes such as proteases and esterases.

Another key mechanism is the interaction of boronic acids with 1,2- or 1,3-diols to form stable cyclic boronate esters. This property allows them to target and bind to a wide range of biological molecules containing cis-diol functionalities, including carbohydrates, glycoproteins, and ribonucleotides. This interaction can interfere with cellular signaling pathways, cell wall synthesis in microorganisms, or other metabolic processes. The equilibrium between the neutral trigonal form and the anionic tetrahedral form of the boronic acid is pH-dependent, which can influence its binding affinity and biological activity in different physiological environments.

Furthermore, the boron atom's electron-deficient nature makes boronic acids susceptible to oxidation, which can be a factor in their biological activity and metabolism. However, the stability of the boronic acid can be modulated by the electronic properties of its substituents.

Application in Chemoselective Modification of Biological Targets (e.g., Oncolytic Adenovirus)

While there is no specific literature detailing the use of this compound for the chemoselective modification of oncolytic adenoviruses, a closely related compound, Benzo[b]thien-2-ylboronic acid , has been utilized for this purpose. This suggests a potential, though not yet demonstrated, application for the 6-yl isomer.

The strategy of using boronic acids for viral modification is part of a broader effort to create more potent and targeted cancer therapies. Oncolytic adenoviruses are engineered to selectively replicate within and kill cancer cells. By chemically conjugating therapeutic payloads or targeting ligands to the viral capsid, the efficacy and tumor-specificity of these vectors can be enhanced.

The proposed application of boronic acids in this context relies on their ability to undergo chemoselective reactions. For instance, metabolic incorporation of non-canonical sugars or amino acids with specific reactive handles (like azides or alkynes) into the viral proteins can provide sites for "click chemistry" ligation. While the direct involvement of a boronic acid in this type of ligation is less common, boronic acids can be used to attach payloads or targeting moieties to the virus through other means, such as the formation of boronate esters with diol-containing linkers on the viral surface.

It is important to note that the specific reactivity and suitability of this compound for such applications would need to be experimentally verified. The position of the boronic acid group on the benzothiophene ring can influence its reactivity and steric accessibility, which are critical factors for successful bioconjugation.

Spectroscopic and Structural Elucidation Methodologies for Benzo B Thiophen 6 Ylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of specific atomic nuclei. For benzo[b]thiophen-6-ylboronic acid, proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR are particularly informative.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides data on the number, type, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by their position on the benzothiophene (B83047) ring system and their proximity to the boronic acid functional group. The aromatic protons typically appear in the downfield region of the spectrum, with their specific shifts and coupling patterns revealing their substitution pattern on the fused ring system.

Proton Expected Chemical Shift Range (ppm) Multiplicity
Aromatic CH7.0 - 8.5Doublet, Singlet, etc.
B(OH)₂Variable, often broadSinglet

This table represents expected ranges and may not reflect exact experimental values.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and electronic environment of the carbon atoms. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom directly attached to the boron atom is expected to show a characteristic chemical shift due to the influence of the boron.

Although specific ¹³C NMR data for this compound is not available in the provided results, data for related compounds like benzo[b]furan-2-boronic acid can offer some insight into the expected chemical shift regions. spectrabase.com The analysis of ¹³C NMR spectra of various benzo[b]thiophene derivatives allows for the unambiguous assignment of the regiochemistry of the molecule. researchgate.net

Carbon Atom Expected Chemical Shift Range (ppm)
Aromatic C-H120 - 140
Aromatic C-S130 - 150
Aromatic C-B~130 - 150 (potentially broader)
Quaternary Aromatic C135 - 155

This table represents expected ranges and may not reflect exact experimental values.

Boron-11 (¹¹B) NMR Spectroscopy

Boron-11 NMR spectroscopy is a powerful tool specifically for studying boron-containing compounds. The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. For boronic acids, the ¹¹B NMR spectrum typically shows a single, often broad, resonance. This technique is particularly useful for monitoring reactions involving the boronic acid group, such as esterification or complexation. nih.gov Studies on phenylboronic acids demonstrate that ¹¹B NMR is a convenient method for monitoring changes in the pKa and binding properties of these compounds. nih.gov For this compound, the ¹¹B NMR spectrum would confirm the presence of the boronic acid functionality and provide information about its electronic environment.

Boron Environment Expected Chemical Shift Range (ppm)
Trigonal B(OH)₂+28 to +32

This table represents expected ranges and may not reflect exact experimental values.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is well-suited for the analysis of compounds like this compound in complex mixtures. thermofisher.com The LC step separates the compound of interest from other components, and the subsequent MS/MS analysis provides a characteristic fragmentation pattern that can be used for definitive identification and quantification. nih.govwaters.comnih.govmdpi.com While specific LC-MS/MS data for this compound is not detailed in the search results, the general methodology is widely applied for the analysis of related small molecules.

Technique Information Obtained
LC-MS/MSMolecular weight, retention time, fragmentation pattern

Solid-State Characterization Methods for Related Compounds

While the focus is on this compound, understanding the solid-state characterization of related benzothiophene derivatives provides context for potential analytical approaches. Techniques such as X-ray crystallography are invaluable for determining the precise three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. For complex benzothiophene derivatives, solid-state NMR (ssNMR) can also be employed to study the structure and dynamics in the solid phase. doi.org These methods, though not detailed for the specific title compound in the provided information, are crucial for a comprehensive structural analysis of crystalline derivatives.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology and topography of a solid sample at the micro- and nanoscale. In the context of this compound, which is typically a solid powder, SEM analysis would provide valuable information about its physical characteristics.

A focused beam of high-energy electrons would be scanned across the surface of a sample of this compound. The interactions between the electrons and the atoms in the sample produce various signals that are collected by detectors to form an image. The primary signals of interest in SEM for morphological analysis are secondary electrons, which are sensitive to surface topography.

The resulting micrographs would reveal details about the particle size, shape, and surface texture of the this compound powder. This can be critical for understanding its bulk properties, such as flowability and dissolution rate, which are important in various applications, including pharmaceutical development and materials science. For instance, the analysis could distinguish between crystalline, amorphous, or aggregated forms of the compound.

Hypothetical SEM Data for this compound

ParameterHypothetical ObservationSignificance
Particle Shape Irregular, plate-like crystalsInfluences packing density and surface area.
Particle Size Distribution 10-50 µmAffects dissolution rate and bioavailability.
Surface Texture Smooth with some step-like featuresProvides insight into the crystalline nature.
Aggregation Low degree of particle aggregationIndicates good powder flow properties.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often performed in conjunction with SEM, as the high-energy electron beam used in SEM can also be used to excite the atoms in the sample, causing them to emit characteristic X-rays.

When the electron beam strikes the this compound sample, it can knock out an electron from an inner electron shell of an atom. An electron from a higher-energy shell then fills the vacancy, and the energy difference is released as an X-ray. The energy of this X-ray is unique to the element from which it was emitted. An EDX detector measures the energies and intensities of the emitted X-rays to determine the elemental composition of the sample.

For this compound (C₈H₇BO₂S), an EDX analysis would be expected to detect the presence of Carbon (C), Oxygen (O), Boron (B), and Sulfur (S). This would serve as a confirmation of the elemental composition of the synthesized or purified compound. EDX can also provide quantitative data on the relative abundance of each element, which can be used to verify the compound's stoichiometry. Furthermore, EDX mapping can visualize the spatial distribution of these elements across the sample's surface, which would be useful to assess the homogeneity of the material.

Hypothetical EDX Data for this compound

ElementExpected Energy Peak (keV)Hypothetical Weight %Hypothetical Atomic %
Boron (B)~0.186.077.93
Carbon (C)~0.2853.9663.43
Oxygen (O)~0.5317.9715.86
Sulfur (S)~2.3117.997.93
Total 100.00 100.00

X-ray Crystallography for Protein-Ligand Complex Analysis

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of a molecule, including complex biological macromolecules like proteins. In the context of drug discovery and chemical biology, it is an invaluable tool for visualizing how a small molecule ligand, such as this compound, binds to its protein target.

To perform this analysis, a protein would first need to be co-crystallized with this compound, or a crystal of the protein would be soaked in a solution containing the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate an electron density map of the molecule. A detailed atomic model of the protein-ligand complex can then be built into this map.

The resulting structure would provide precise information about the binding mode of this compound within the protein's active or allosteric site. This includes identifying the specific amino acid residues that interact with the ligand, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds), and the conformation adopted by the ligand upon binding. Such detailed structural insights are crucial for understanding the ligand's mechanism of action and for guiding the rational design of more potent or selective derivatives. Recent advances in X-ray crystallography, including time-resolved approaches, can even capture transient binding events and conformational changes in the protein.

Hypothetical X-ray Crystallography Data for a this compound-Protein Complex

ParameterHypothetical FindingSignificance
Resolution 2.1 ÅHigh level of detail in the atomic model.
Binding Site Located in a hydrophobic pocket near the protein's catalytic domain.Suggests a mechanism of enzyme inhibition.
Key Interactions Hydrogen bond between the boronic acid group and a serine residue; π-stacking between the benzothiophene ring and a phenylalanine residue.Explains the affinity and specificity of the ligand.
Ligand Conformation The benzothiophene ring is planar, with the boronic acid group oriented towards the protein's interior.Reveals the bound state geometry of the inhibitor.

Future Directions and Emerging Research Avenues for Benzo B Thiophen 6 Ylboronic Acid

Innovation in Atom-Economical and Sustainable Synthetic Routes

The future of chemical synthesis for scaffolds like benzo[b]thiophene is geared towards processes that are both environmentally benign and highly efficient. The development of atom-economical routes, which maximize the incorporation of starting materials into the final product, is a primary goal.

Current research in related heterocyclic chemistry points towards a future where traditional multi-step syntheses are replaced by more direct methods. thieme-connect.com A key area of innovation lies in metal-free synthesis through twofold C–H functionalization. For instance, a method involving an interrupted Pummerer reaction followed by a nih.govnih.gov-sigmatropic rearrangement and cyclization sequence has been developed for creating benzothiophenes from simple arenes and allyl sulfoxides. thieme-connect.com This approach avoids transition metals and provides direct access to complex heteroaromatics.

Table 1: Comparison of Synthetic Route Philosophies

Feature Traditional Synthesis Future Sustainable Synthesis
Core Principle Multi-step, reliance on pre-functionalized precursors C-H activation, one-pot reactions, atom economy
Catalysts Often requires stoichiometric reagents or heavy metals Metal-free or recyclable catalysts
Solvents Often uses chlorinated or non-recyclable solvents Greener solvents (e.g., water) or solvent-free conditions
Byproducts Significant generation of waste Minimal waste generation

Exploration of Novel Catalytic Systems for Functionalization

Direct C-H functionalization of the benzo[b]thiophene core is a highly attractive strategy for rapidly generating diverse analogs for applications like drug discovery. hw.ac.uk While methods for functionalizing the C2 and C3 positions of benzothiophenes are more established, future research will increasingly target other positions, such as C4, C5, and C7, to create novel molecular architectures.

The exploration of novel catalytic systems is central to this effort. Palladium- and rhodium-catalyzed reactions have already demonstrated success in the arylation and alkylation of the benzothiophene (B83047) scaffold. hw.ac.uk An emerging frontier is the use of palladium/norbornene cooperative catalysis, which enables site-selective ortho-thiolation of aryl iodides, a method that could be adapted for functionalizing the benzo[b]thiophene system. researchgate.net

Furthermore, metal-free activation strategies are gaining traction. One innovative approach involves the oxidation of the thiophene (B33073) sulfur to an S-oxide, which activates the benzothiophene ring for formal C-H/C-H coupling with phenols to achieve C4 arylation. nih.gov This "umpolung" strategy reverses the typical nucleophilic character of the heterocycle and opens up new reaction pathways. researchgate.net Future work will likely expand this concept to a broader range of coupling partners, providing a versatile, metal-free toolkit for modifying the benzo[b]thiophen-6-ylboronic acid core.

Advanced Computational Predictions for Complex Molecular Systems

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental work. For this compound and its derivatives, DFT calculations can provide deep insights into structural properties, molecular orbitals, and reactivity. dergipark.org.trdergipark.org.tr

Studies on similar molecules like 2-thienylboronic acid and diindolylmethane-phenylboronic acid hybrids demonstrate the power of DFT to analyze geometric parameters (bond lengths and angles), vibrational spectra (FT-IR, Raman), and NMR chemical shifts. dergipark.org.trnih.gov Such analyses help to confirm experimental results and understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting reactivity and electronic properties. dergipark.org.tr

A significant future direction is the use of DFT to model reaction mechanisms and predict the regioselectivity of functionalization reactions. nih.gov By simulating the transition states of proposed catalytic cycles, researchers can identify the most likely reaction pathways and optimize conditions before ever entering the lab. For instance, computational studies have suggested the intermediacy of a π-complex in the metal-free C4 arylation of benzothiophene S-oxides. nih.gov As computational methods become more powerful, they will enable the in silico design of novel catalysts and the prediction of properties for yet-unsynthesized, complex materials based on the this compound scaffold.

Table 2: Applications of DFT in Studying Boronic Acid Derivatives

Computational Analysis Information Gained Relevance to Research
Geometry Optimization Predicts stable conformers, bond lengths, and angles. nih.gov Validates experimental structures and understands steric effects.
Vibrational Analysis Calculates theoretical FT-IR and Raman spectra. dergipark.org.tr Aids in the assignment of experimental spectral bands.
NMR Calculations (GIAO) Predicts 1H, 13C, and 11B NMR chemical shifts. nih.gov Helps in structure elucidation and confirmation.
Frontier Molecular Orbitals Determines HOMO-LUMO energy gaps. dergipark.org.tr Predicts electronic properties, reactivity, and potential for use in organic electronics.

| Reaction Pathway Modeling | Calculates transition state energies. nih.gov | Elucidates reaction mechanisms and predicts product outcomes. |

Rational Design of Multi-Functional Materials Based on this compound

The unique electronic properties of the benzothiophene core make it a highly promising component for advanced organic materials. numberanalytics.com Future research will focus on the rational design of multi-functional materials where this compound serves as a fundamental building block. The boronic acid group is particularly useful as it provides a reactive handle for incorporation into larger systems via reactions like the Suzuki-Miyaura coupling. numberanalytics.com

Emerging applications are concentrated in the field of organic electronics. Benzothiophene derivatives are being investigated for use in:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure and tunable electronic properties of the scaffold are ideal for creating efficient light-emitting materials. numberanalytics.com

Organic Photovoltaics (OPVs): As components in donor or acceptor materials, these compounds can facilitate light absorption and charge separation in solar cells. numberanalytics.com

Organic Field-Effect Transistors (OFETs): The potential for high charge carrier mobility makes benzothiophene-based polymers attractive for use as organic semiconductors.

The design process will involve synthetically modifying the core structure—for example, by attaching different aryl or alkyl groups via the catalytic methods described in section 8.2—to fine-tune the material's electronic and physical properties. This allows for the creation of materials tailored for specific functions, from sensing applications to components in flexible electronic devices.

Integration into Interdisciplinary Research Platforms

The true potential of this compound will be realized through its integration into broader, interdisciplinary research platforms that bridge chemistry, materials science, biology, and medicine. The benzothiophene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs that act as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govijpsjournal.com

Future research will leverage this scaffold to create novel therapeutic agents and diagnostic tools. nih.gov The boronic acid moiety is particularly interesting as it can interact with diols, which are present in many biological molecules like sugars and glycoproteins, opening avenues for the development of new sensors and targeted drug delivery systems.

By combining advanced synthesis, computational modeling, and materials science with biological screening and medical research, scientists can create a feedback loop. New derivatives of this compound can be rapidly synthesized, their properties predicted computationally, and their performance evaluated in both material devices and biological systems. This integrated approach will accelerate the discovery of new technologies and therapies based on this versatile chemical compound.

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